molecular formula C6H12ClNO3 B13686921 L-Threonine Allyl Ester Hydrochloride

L-Threonine Allyl Ester Hydrochloride

Cat. No.: B13686921
M. Wt: 181.62 g/mol
InChI Key: MVRYAUHPHOXBJF-UHFFFAOYSA-N
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Description

L-Threonine allyl ester hydrochloride is a chemically modified derivative of the essential amino acid L-threonine. It consists of an L-threonine backbone where the hydroxyl group is esterified with an allyl group, and the amino group is protonated as a hydrochloride salt. This compound is widely used in organic synthesis, particularly in peptide chemistry and solid-phase synthesis, where the allyl ester serves as a protective group that can be selectively removed under mild conditions (e.g., palladium catalysis) .

The synthesis of this compound typically involves coupling L-threonine with allyl alcohol using activating agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 4-dimethylaminopyridine (DMAP). Subsequent deprotection and coupling reactions enable its integration into complex molecular architectures, such as β-secretase inhibitors and other bioactive compounds .

Properties

Molecular Formula

C6H12ClNO3

Molecular Weight

181.62 g/mol

IUPAC Name

prop-2-enyl 2-amino-3-hydroxypropanoate;hydrochloride

InChI

InChI=1S/C6H11NO3.ClH/c1-2-3-10-6(9)5(7)4-8;/h2,5,8H,1,3-4,7H2;1H

InChI Key

MVRYAUHPHOXBJF-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C(CO)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Threonine Allyl Ester Hydrochloride typically involves the esterification of L-threonine with allyl alcohol. This reaction is often catalyzed by an acid such as hydrochloric acid to form the ester. The reaction conditions generally include:

    Temperature: Room temperature to slightly elevated temperatures.

    Catalyst: Acid catalysts like hydrochloric acid.

    Solvent: Common solvents include methanol or ethanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of solid acid catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: L-Threonine Allyl Ester Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The ester group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

L-Threonine Allyl Ester Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of L-Threonine Allyl Ester Hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes such as L-threonine aldolase, which catalyzes the cleavage of L-threonine to produce glycine and acetaldehyde. This reaction is important in the biosynthesis of various amino acids and metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Differences

Compound Ester Group Molecular Weight (g/mol) Key Applications Synthetic Advantages/Limitations
This compound Allyl 183.6 (calculated) Peptide synthesis (allyl deprotection under Pd(0)), solid-phase supports Allyl group allows chemoselective removal; requires specialized catalysts (e.g., Pd)
L-Threonine Methyl Ester Hydrochloride Methyl 169.6 Feed additives, food industry ; aza-Michael reactions Cost-effective synthesis; limited to non-chemoselective deprotection (acid/base hydrolysis)
L-Threonine Benzyl Ester Hydrochloride Benzyl 245.7 (calculated) Peptide synthesis (acid-labile protection) Stable under basic conditions; requires strong acids (e.g., TFA) for deprotection
L-Allothreonine Methyl Ester Hydrochloride Methyl 169.6 Stereochemical studies, enzyme substrate analogs Diastereomeric properties useful for probing enzyme specificity
L-Threonine tert-Butyl Ester Hydrochloride tert-Butyl 211.7 (calculated) Stable intermediates in peptide synthesis Bulky tert-butyl group enhances steric protection; deprotection requires strong acids

Physical and Spectral Data

  • NMR Profiles :
    • L-Threonine Methyl Ester Hydrochloride : $^1$H-NMR (D$2$O) shows δ 1.34 ppm (methyl), δ 3.87 ppm (ester methyl), and δ 4.09 ppm (methine proton) .
    • L-Threonine Benzyl Ester : $^13$C-NMR (CDCl$3$) displays distinct aromatic signals (δ 128–136 ppm) from the benzyl group .

Research Findings and Industrial Relevance

  • Enzyme Studies : Threonine aldolases exhibit 4–10-fold higher activity toward L-threonine esters compared to L-allothreonine derivatives, highlighting the importance of stereochemistry in biocatalysis .
  • Drug Synthesis : Allyl esters are pivotal in synthesizing antimycin A9, where selective deprotection avoids side reactions in multi-step protocols .

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